4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, a piperidine ring, and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors under specific conditions, such as the use of strong bases or catalysts.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through nucleophilic substitution reactions, often involving amines and halogenated compounds.
Construction of the Pyrimidine Ring: This step may involve condensation reactions between appropriate amines and carbonyl compounds, followed by cyclization.
Coupling Reactions: The final step involves coupling the different ring systems together, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for further drug development and clinical trials.
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclobutyl-6-(4-{[(6-methyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
- 4-Cyclobutyl-6-(4-{[(6-ethyl-5-chloropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 4-Cyclobutyl-6-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine may exhibit unique properties due to the presence of the fluorine atom and the specific arrangement of its functional groups
Properties
Molecular Formula |
C20H26FN5O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-[[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6-ethyl-5-fluoropyrimidine |
InChI |
InChI=1S/C20H26FN5O/c1-2-16-19(21)20(25-13-22-16)27-11-14-6-8-26(9-7-14)18-10-17(23-12-24-18)15-4-3-5-15/h10,12-15H,2-9,11H2,1H3 |
InChI Key |
MJMWKRMKKYDSRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4)F |
Origin of Product |
United States |
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